3',5,7-Triacetoxy-4'-methoxyflavone
3',5,7-Triacetoxy-4'-methoxyflavone
Brand Name:
Vulcanchem
CAS No.:
3162-05-8
VCID:
VC0130204
InChI:
InChI=1S/C22H18O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-10H,1-4H3
SMILES:
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C
Molecular Formula:
C22H18O9
Molecular Weight:
426.4 g/mol
3',5,7-Triacetoxy-4'-methoxyflavone
CAS No.: 3162-05-8
Reference Standards
VCID: VC0130204
Molecular Formula: C22H18O9
Molecular Weight: 426.4 g/mol
CAS No. | 3162-05-8 |
---|---|
Product Name | 3',5,7-Triacetoxy-4'-methoxyflavone |
Molecular Formula | C22H18O9 |
Molecular Weight | 426.4 g/mol |
IUPAC Name | [5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] acetate |
Standard InChI | InChI=1S/C22H18O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-10H,1-4H3 |
Standard InChIKey | KYVRTXVVKJGTBD-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C |
Canonical SMILES | CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C |
Synonyms | 5,7-Bis(acetyloxy)-2-[3-(acetyloxy)-4-methoxyphenyl]-4H-1-benzopyran-4-one; 3’,5,7-Trihydroxy-4’-methoxy-flavone Triacetate; 3’,5,7-Triacetoxy-4’-methoxyflavone; Diosmetin Triacetate |
PubChem Compound | 14502951 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume